molecular formula C6H9NO2S2 B138068 4,5-Dimethylthiophene-2-sulfonamide CAS No. 140646-53-3

4,5-Dimethylthiophene-2-sulfonamide

Cat. No.: B138068
CAS No.: 140646-53-3
M. Wt: 191.3 g/mol
InChI Key: RFXSVPDXWQGDIS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylthiophene-2-sulfonamide typically involves the sulfonation of 4,5-dimethylthiophene. One common method includes the reaction of 4,5-dimethylthiophene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution can introduce halogen or nitro groups onto the thiophene ring.

Scientific Research Applications

4,5-Dimethylthiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in the development of antimicrobial agents.

    Medicine: Research has explored its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dimethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide-based drugs, which inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme involved in folate synthesis .

Comparison with Similar Compounds

    Thiophene-2-sulfonamide: Similar structure but lacks the methyl groups at positions 4 and 5.

    4-Methylthiophene-2-sulfonamide: Contains only one methyl group at position 4.

    5-Methylthiophene-2-sulfonamide: Contains only one methyl group at position 5.

Uniqueness: 4,5-Dimethylthiophene-2-sulfonamide is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The additional methyl groups can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets.

Properties

IUPAC Name

4,5-dimethylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S2/c1-4-3-6(10-5(4)2)11(7,8)9/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXSVPDXWQGDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The procedure of Example 3A was followed with 2,3-dimethylthiophene (6.0 g, 53.6 mmole), chlorosulfonic acid (27.5 g), dry chloroform (160 ml total), and concentrated ammonium hydroxide to provide solid 4,5-dimethyl-2-thiophenesulfonamide. The sulfonamide (1.5 g, 7.7 mmole), 1N NaOH (7.7 ml), acetone (7.0 ml) were combined and 4-chlorophenyl isocyanate (1.14 g, 7.7 mmole), 1N HCl (7.7 ml) to provide the named product (1.0 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four

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